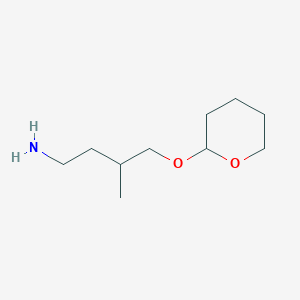
3-Methyl-4-(oxan-2-yloxy)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-(oxan-2-yloxy)butan-1-amine, also known as (3R)-3-methyl-4-(oxan-2-yloxy)butan-1-amine, is a chemical compound with the molecular formula C10H21NO2 and a molecular weight of 187.279 g/mol . This compound is characterized by the presence of an oxane ring (tetrahydropyran) attached to a butan-1-amine chain, with a methyl group at the third carbon position.
Preparation Methods
The synthesis of 3-Methyl-4-(oxan-2-yloxy)butan-1-amine involves several steps. One common synthetic route includes the reaction of 3-methyl-1-butanol with oxane-2-ol in the presence of a suitable catalyst to form the oxane ring. This intermediate is then reacted with ammonia or an amine source to introduce the amine group at the first carbon position . Industrial production methods may involve optimized reaction conditions such as temperature, pressure, and the use of specific catalysts to increase yield and purity.
Chemical Reactions Analysis
3-Methyl-4-(oxan-2-yloxy)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the oxane ring to a more saturated form.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Methyl-4-(oxan-2-yloxy)butan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving amine-containing biomolecules and their interactions.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(oxan-2-yloxy)butan-1-amine involves its interaction with molecular targets through its amine group. This interaction can lead to the formation of hydrogen bonds, ionic bonds, or covalent bonds with target molecules. The oxane ring provides structural stability and can influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar compounds to 3-Methyl-4-(oxan-2-yloxy)butan-1-amine include:
Butan-1-amine: A simpler amine without the oxane ring.
3-Methylbutan-1-amine: Similar structure but lacks the oxane ring.
4-(Oxan-2-yloxy)butan-1-amine: Similar structure but without the methyl group at the third carbon position. The presence of the oxane ring and the methyl group at the third carbon position makes this compound unique in terms of its chemical properties and reactivity.
Properties
Molecular Formula |
C10H21NO2 |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
3-methyl-4-(oxan-2-yloxy)butan-1-amine |
InChI |
InChI=1S/C10H21NO2/c1-9(5-6-11)8-13-10-4-2-3-7-12-10/h9-10H,2-8,11H2,1H3 |
InChI Key |
ZCZPRAUWWCCPQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN)COC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


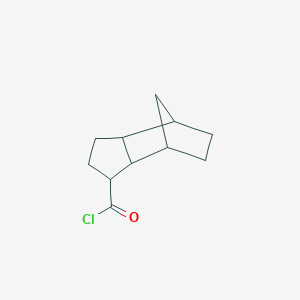
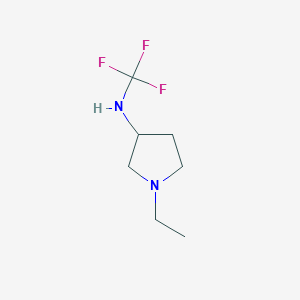
![Bicyclo[3.2.1]octane-1-carbonyl chloride](/img/structure/B13962239.png)
![tert-Butyl 8-(2-aminoacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13962245.png)
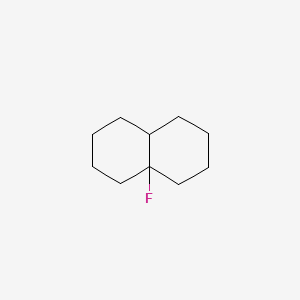
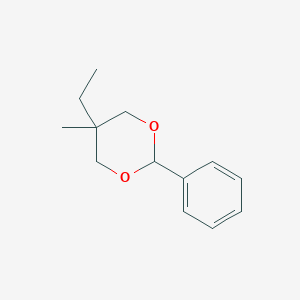
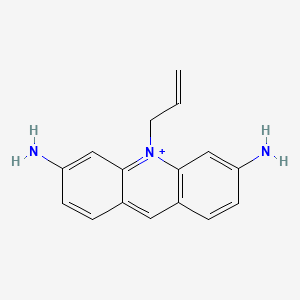
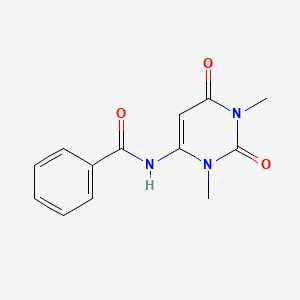
![Tert-butyl 5-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13962271.png)
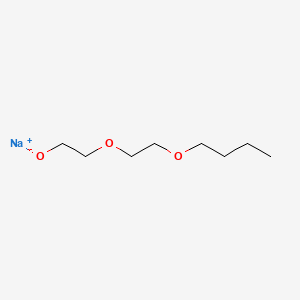

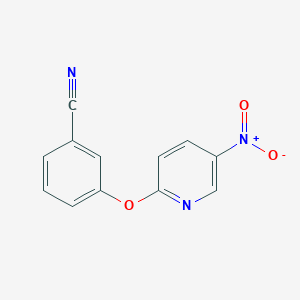
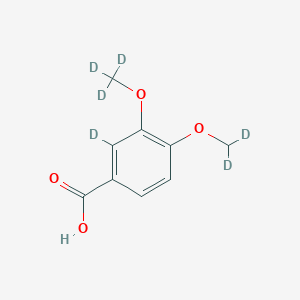
![Thieno[3,4-b]oxanthrene](/img/structure/B13962313.png)
